D-(+)-Talose-13C,d1

Description

Significance of Stable Isotope Tracers in Contemporary Biochemical and Glycobiological Investigations

Stable isotope tracers are indispensable tools in modern biochemical and glycobiological research. maastrichtuniversity.nl Unlike radioactive isotopes, stable isotopes are non-hazardous, which simplifies their use in a laboratory setting and reduces costs. clinicalresearchnewsonline.com These labeled compounds, which incorporate heavier, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O), are chemically identical to their naturally occurring counterparts. symeres.com This allows them to participate in metabolic pathways without altering the biological processes under investigation. clinicalresearchnewsonline.com

The core utility of stable isotope labeling lies in its ability to act as a "tracer" to monitor the metabolic fate of substrates like carbohydrates. humankinetics.com By introducing a labeled molecule into a biological system, researchers can follow its journey, identify its metabolic products, and quantify the rates of various biochemical reactions. maastrichtuniversity.nlphysoc.org This methodology provides dynamic information about metabolic fluxes, something that merely measuring the concentration of a metabolite cannot achieve. physoc.org Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the presence of the isotope-labeled molecules, providing detailed insights into metabolic pathways. symeres.comnih.gov

D-(+)-Talose as a Unique Monosaccharide: Advanced Stereochemical Aspects and Biological Relevance

D-(+)-Talose is an aldohexose, a six-carbon sugar, that is considered a rare monosaccharide in nature. ebi.ac.ukresearchgate.net Its unique stereochemistry distinguishes it from more common sugars. Specifically, D-Talose is a C-2 epimer of D-galactose and a C-4 epimer of D-mannose, meaning it differs from these sugars only in the spatial arrangement of the hydroxyl group at the second and fourth carbon atoms, respectively. ebi.ac.uk

While not as prevalent as glucose or galactose, D-Talose and its derivatives have been identified in certain natural products, such as the capsular polysaccharide of some bacteria. researchgate.net Research has also begun to uncover its potential biological activities, with some studies suggesting antimicrobial and anti-inflammatory properties. researchgate.net The distinct stereochemical configuration of D-Talose influences its three-dimensional structure and its interactions with enzymes and other biological molecules, making it a subject of interest for stereochemical and enzymatic studies. researchgate.net

Strategic Rationale for ¹³C and Deuterium Labeling of D-(+)-Talose (D-(+)-Talose-13C,d1) in Scientific Inquiry

The dual labeling of D-(+)-Talose with both carbon-13 (¹³C) and deuterium (d or ²H) to create D-(+)-Talose-¹³C,d1 offers distinct advantages for detailed scientific investigation, particularly in studies utilizing NMR spectroscopy and mass spectrometry.

The strategic placement of a ¹³C label, for instance at the anomeric carbon (C1), provides a sensitive probe for NMR studies. nd.edu The ¹³C nucleus is NMR-active and its signals can be readily distinguished from the natural abundance ¹²C. ckisotopes.com This allows for the precise tracking of the labeled carbon atom through metabolic transformations.

The addition of a deuterium atom, often at the same carbon as the ¹³C label (e.g., at C1), introduces a deuterium isotope effect. nd.edu This effect can be observed in NMR spectra and can provide further insights into reaction mechanisms and tautomeric equilibria in solution. nd.edu The combination of ¹³C and deuterium labeling can be exploited in advanced NMR experiments to simplify complex spectra and to measure subtle isotope effects that can reveal details about enzymatic mechanisms and molecular conformations. nd.edu In mass spectrometry, the dual labels provide a distinct mass shift that facilitates the clear identification and quantification of the labeled molecule and its metabolic products against a complex biological background.

Overview of Key Academic Research Domains Leveraging Labeled Monosaccharide Probes

Labeled monosaccharide probes, including isotopically labeled D-Talose, are utilized across a wide range of scientific disciplines:

Metabolic Pathway Analysis: Labeled sugars are fundamental to tracing metabolic pathways, such as glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway. nih.gov They help in quantifying the flux of carbons through these central metabolic routes.

Glycobiology and Glycomics: These probes are used to study the biosynthesis, trafficking, and turnover of glycoproteins, glycolipids, and other glycoconjugates. rsc.org This is crucial for understanding the roles of glycans in cell signaling, cell adhesion, and immune responses.

Enzymology: The kinetic isotope effect introduced by deuterium labeling is a powerful tool for elucidating the mechanisms of enzymes that act on carbohydrates, such as glycosyltransferases and glycoside hydrolases. zeochem.com

Structural Biology: ¹³C and ¹⁵N labeled carbohydrates are used in NMR spectroscopy to determine the three-dimensional structures of carbohydrates and their complexes with proteins and other molecules. symeres.com

Biomedical Research: In clinical studies, stable isotope tracers are used to investigate metabolic disorders like diabetes and to assess the impact of nutritional interventions. maastrichtuniversity.nl

Aims and Objectives for Comprehensive Scholarly Exploration of this compound

A comprehensive scholarly exploration of D-(+)-Talose-¹³C,d1 aims to:

Elucidate its Synthesis and Characterization: To detail the chemical synthesis routes for preparing D-(+)-Talose with high isotopic enrichment of both ¹³C and deuterium at specific positions. This includes purification and analytical characterization to confirm its structure and labeling pattern.

Investigate its Application in Advanced Analytical Techniques: To explore its use in sophisticated NMR and mass spectrometry experiments to study carbohydrate structure, conformation, and dynamics.

Trace its Metabolic Fate: To utilize D-(+)-Talose-¹³C,d1 as a tracer to follow its uptake and metabolism in cellular or whole-organism models, identifying the enzymes that process it and the metabolic products formed.

Probe Enzyme Mechanisms: To employ the kinetic isotope effects arising from the deuterium label to investigate the transition states and mechanisms of enzymes that recognize D-Talose as a substrate or inhibitor.

Develop it as a Tool for Glycobiology Research: To establish D-(+)-Talose-¹³C,d1 as a valuable probe for studying the incorporation of talose into glycoconjugates and for understanding the functional consequences of this incorporation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

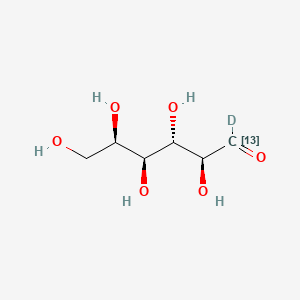

(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1D |

InChI Key |

GZCGUPFRVQAUEE-NBNSXYEBSA-N |

Isomeric SMILES |

[2H][13C](=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Isotopic Incorporation into D + Talose

Regiospecific ¹³C-Labeling Strategies for Aldohexoses and Rare Sugars

Regiospecific labeling involves the insertion of an isotope at a single, predetermined position within a molecule's carbon skeleton. For aldohexoses, particularly rare sugars like D-Talose, achieving this specificity is a significant synthetic challenge due to the presence of multiple, chemically similar hydroxyl groups. researchgate.net Research has led to the development of both purely chemical and combined chemoenzymatic routes to achieve this goal. Studies have successfully produced D-Talose labeled at the C1 and C2 positions, demonstrating the feasibility of these precise synthetic approaches. biosynth.comisotope.com

Multi-step chemical synthesis provides a robust framework for introducing ¹³C at specific sites. The cyanohydrin reduction route is a well-established and effective method for the specific synthesis of [1-¹³C]aldohexoses. nd.edu This pathway begins with a one-carbon chain extension of an appropriate aldopentose using a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN). nd.eduacs.org

Table 1. Illustrative Multi-Step Synthesis of [1-¹³C]D-Talose via Cyanohydrin Route

| Step | Reactants | Key Reagent | Product(s) | Purpose |

|---|---|---|---|---|

| 1 | D-Lyxose | K¹³CN | Mixture of C2-epimeric [1-¹³C]cyanohydrins | Chain extension and ¹³C-label incorporation at C1. |

| 2 | [1-¹³C]Cyanohydrin mixture | Catalytic Hydrogenation (e.g., using a palladium catalyst) | Mixture of C2-epimeric [1-¹³C]aldohexoses (D-Galactose and D-Talose) | Reduction of the nitrile to an aldehyde. |

| 3 | Mixture of [1-¹³C]D-Galactose and [1-¹³C]D-Talose | Ion-exchange chromatography (e.g., Dowex 50W in Ca²⁺ form) | Purified [1-¹³C]D-Talose | Separation of the target rare sugar from its more common epimer. nd.edu |

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. rsc.org This approach is particularly valuable for optimizing yields and achieving transformations that are difficult to control through purely chemical means. acs.org A common strategy involves the chemical synthesis of a ¹³C-labeled precursor, which is then modified by one or more enzymes to produce the final target molecule. nih.gov

Multi-Step Chemical Synthesis Routes for Precise 13C-Enrichment [17, 22, 25]

Stereoselective Deuterium (B1214612) Labeling Techniques in Monosaccharide Synthesis

Deuterium labeling is another critical tool in carbohydrate chemistry. Introducing deuterium (d) can simplify complex ¹H NMR spectra, serve as a stable isotopic tracer for mass spectrometry, and probe reaction mechanisms through the kinetic isotope effect. nih.govresearchgate.net The challenge lies in performing the deuteration stereoselectively, introducing the deuterium atom at a specific carbon with a defined spatial orientation.

Deuterium can be incorporated at two types of positions in a monosaccharide: the labile hydroxyl (-OH) protons and the stable carbon-bound (-CH) protons. Deuteration of hydroxyl groups is a straightforward exchange process achieved by dissolving the carbohydrate in a deuterated solvent like deuterium oxide (D₂O). nih.govslu.se While simple, these labels are readily exchanged back with protons in aqueous media. Their primary use is in NMR spectroscopy to remove obscuring signals from OH protons, thereby simplifying the spectrum and aiding in the assignment of other resonances. slu.seunimo.it

In contrast, the formation of a carbon-deuterium (C-D) bond provides a stable, non-exchangeable label. nih.gov This is essential for tracing metabolic pathways and for detailed mechanistic studies where the label must be retained throughout a series of chemical or biological transformations. nih.govmdpi.com The stronger C-D bond compared to the C-H bond can alter reaction rates, an effect known as the kinetic isotope effect, which provides valuable insight into the transition states of chemical reactions. jst.go.jp

Table 2. Comparison of Deuteration at Hydroxyl and Carbon-Bound Positions

| Position | Method | Label Stability | Primary Application |

|---|---|---|---|

| Hydroxyl (-OH) | Simple exchange in D₂O | Labile (readily back-exchanges in H₂O) | Simplification of ¹H NMR spectra by removing -OH signals. slu.se |

| Carbon-Bound (-CH) | Catalytic H/D exchange (e.g., Ru/C), reduction with deuterated reagents (e.g., NaBD₄) | Stable (non-exchangeable) | Metabolic tracing, mass spectrometry, mechanistic studies (kinetic isotope effect). nih.govnd.edu |

Modern methods for deuterium incorporation focus on achieving high selectivity under mild conditions. A leading technique is the heterogeneous ruthenium-on-carbon (Ru/C) catalyzed hydrogen-deuterium (H/D) exchange reaction. nih.govnih.gov This method uses D₂O as the deuterium source and is performed under a hydrogen gas atmosphere, which acts as a key activator for the catalyst. jst.go.jp The reaction proceeds with high regio- and stereoselectivity, preferentially exchanging hydrogen atoms on carbons that are adjacent to free hydroxyl groups. nih.gov The proposed mechanism involves the coordination of the ruthenium metal to the oxygen of a sugar's hydroxyl group, which facilitates the activation and subsequent exchange of the adjacent C-H bond. nih.gov

The efficiency of this Ru/C-catalyzed reaction has been further improved by the development of continuous flow systems. rsc.orgrsc.org These systems enhance the mixing of the substrate with the catalyst and D₂O, leading to improved deuterium incorporation rates while maintaining high selectivity and catalyst stability over extended periods. rsc.org Other transition metal catalysts, such as Raney nickel, can also facilitate H/D exchange, but often require harsher conditions and may lead to undesired side reactions like epimerization if the exposure is prolonged. researchgate.netiupac.org

Table 3. Catalytic Systems for H/D Exchange in Carbohydrates

| Catalyst System | Conditions | Selectivity | Reference |

|---|---|---|---|

| Ru/C, H₂, D₂O | Mild (e.g., 50-100°C) | High regio- and stereoselectivity for C-H bonds adjacent to free -OH groups. | nih.govnih.gov |

| Ru/C, D₂O (continuous flow) | Mild, continuous operation | High selectivity with improved incorporation rate and catalyst longevity. | rsc.org |

| Raney Ni, D₂O | Harsher (e.g., elevated temperatures) | Less selective; risk of epimerization with prolonged reaction time. | researchgate.net |

Deuteration at Hydroxyl and Carbon-Bound Positions for Mechanistic Studies

Combined ¹³C and Deuterium Labeling Protocols for Multi-Isotopic Tracing

The synthesis of a dually labeled molecule like D-(+)-Talose-¹³C,d1 requires a protocol that combines the strategies for both ¹³C and deuterium incorporation. Such multi-isotopic tracers are exceptionally powerful for advanced NMR experiments that correlate different nuclei and for mass spectrometry analyses that need to distinguish between different metabolic pools. biorxiv.orgnih.gov

A logical and effective strategy is a sequential approach. First, the ¹³C isotope is introduced into the carbon backbone using a regiospecific chemical or chemoenzymatic method. Second, the deuterium label is incorporated into the ¹³C-enriched molecule. This approach was used to synthesize [2,3,4,6,6-²H₅, 3,4-¹³C₂]-D-glucose, where a ¹³C₂-labeled glucose starting material was subjected to deuteration using the Ru/C catalytic method. researchgate.net

For the specific target of D-(+)-Talose-¹³C,d1, a practical route involves the synthesis of [1-¹³C]D-Talose via the cyanohydrin method as described previously (Section 2.1.1). Following purification, this ¹³C-labeled sugar can be selectively deuterated. For example, to create D-[1-¹³C; 1-²H]talose, the aldehyde group of the acyclic form of [1-¹³C]D-Talose can be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄). This introduces the deuterium specifically at the C1 position. nd.edunih.gov This combined approach ensures that both isotopes are placed at the desired positions with high fidelity, yielding the target multi-isotopically labeled compound for advanced scientific applications.

Chromatographic and Spectroscopic Validation of Isotopic Purity and Labeling Fidelity in Synthesized D-(+)-Talose-13C,d1

The confirmation of a successful synthesis of this compound relies on a rigorous analytical workflow to verify not only the chemical purity of the compound but also the precise incorporation and location of the isotopic labels. This process employs a combination of high-resolution chromatographic and spectroscopic techniques.

Chromatographic Methods

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or isomeric impurities. Given the structural similarities between monosaccharides, achieving adequate separation is a significant challenge. rsc.orgliverpool.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for quantifying monosaccharides. researchgate.net Due to the low volatility of sugars, a derivatization step, such as silylation or acetylation, is required prior to analysis. rsc.org For instance, trimethylsilyl (B98337) (TMS) derivatives can be prepared and analyzed by GC-MS to separate different monosaccharides. researchgate.net The choice of GC column is critical; a column like a 14% cyanopropyl/phenyl- 86% dimethylpolysiloxane is effective in separating derivatized monosaccharide isomers. researchgate.net Isotopic purity is assessed by comparing the peak of the labeled compound with any potential unlabeled D-(+)-Talose peak.

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone for purity analysis, often used with various detection methods. creative-proteomics.com High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is a standard method for the quantitative analysis of underivatized carbohydrates. researchgate.net For enhanced sensitivity, monosaccharides can be derivatized with a fluorescent tag, such as 2-aminobenzoic acid (2AA), allowing for precise quantification. creative-proteomics.com

Spectroscopic Methods

Spectroscopy provides definitive evidence of isotopic labeling, confirming both the mass increase and the specific atomic positions of the ¹³C and deuterium (d) labels.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for validating isotopic incorporation. acs.org It can differentiate between ¹³C and ²H (deuterium) labels based on their exact masses. acs.org The mass spectrum of this compound would show a characteristic mass shift corresponding to the addition of one ¹³C atom and one deuterium atom compared to the unlabeled molecule. The fractional abundance of each isotopologue (molecules differing only in their isotopic composition) can be measured to determine the isotopic enrichment with high accuracy. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the exact location of isotopic labels. acs.org

¹³C NMR: The spectrum of a ¹³C-labeled compound shows a significantly enhanced signal for the labeled carbon. unimo.it For D-(+)-Talose-¹³C,d1, if the label is at the C1 position (D-[1-¹³C]talose), the C1 resonance will be a prominent singlet or a doublet depending on the decoupling, confirming the label's position. nd.edunih.gov The chemical shifts of the various tautomeric forms of D-talose (α- and β-pyranose, α- and β-furanose) have been characterized using ¹³C NMR. acs.orgnd.edu

¹H and ²H NMR: ¹H NMR provides detailed structural information through chemical shifts and coupling constants (J-couplings). acs.org The incorporation of a deuterium atom (d1) at a specific position would lead to the disappearance of the corresponding proton signal in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum. This confirms the position of the deuterium label.

The following table summarizes the key analytical techniques used for validation.

| Technique | Parameter(s) Measured | Information Obtained | References |

| GC-MS | Retention Time, Mass-to-charge (m/z) ratio | Chemical Purity, Isotopic Enrichment, Separation of Isomers | rsc.orgresearchgate.netresearchgate.net |

| HPLC-PAD/FLD | Retention Time, Amperometric Response, Fluorescence | Chemical Purity, Quantification | researchgate.netcreative-proteomics.com |

| HRMS | Exact Mass, Isotopologue Distribution | Confirmation of Elemental Formula, Isotopic Enrichment | acs.orgnih.gov |

| ¹³C NMR | Chemical Shift (δ), Coupling Constants (J) | Position of ¹³C Label, Tautomeric Composition | acs.orgunimo.itnd.edu |

| ¹H / ²H NMR | Chemical Shift (δ), Signal Integration, Coupling Constants (J) | Position of Deuterium Label, Overall Structure Confirmation | acs.org |

Applications in Advanced Metabolic Flux Analysis and Biochemical Pathway Elucidation

Tracing Carbon Flux in Central Carbon Metabolism Using D-(+)-Talose-13C,d1 as a Tracer

This compound is particularly valuable for interrogating central carbon metabolism, which encompasses the core pathways of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. These pathways are fundamental for energy production, biosynthesis of essential molecules, and maintaining cellular redox balance.

The use of ¹³C-labeled tracers, such as derivatives of this compound, allows for the detailed investigation of glycolytic and gluconeogenic fluxes. nih.gov Glycolysis breaks down glucose into pyruvate (B1213749), while gluconeogenesis synthesizes glucose from non-carbohydrate precursors. cambridge.org By analyzing the isotopic labeling patterns of key intermediates like pyruvate and lactate (B86563), researchers can quantify the relative contributions of these opposing pathways. researchgate.net For instance, the appearance of specific ¹³C isotopologues (molecules differing only in their isotopic composition) of lactate can indicate the activity of not only glycolysis but also the interplay with gluconeogenesis and the Krebs cycle. researchgate.net

Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are used to measure the incorporation of ¹³C from the tracer into various metabolites. nih.govuc.pt This data, when integrated into metabolic models, provides quantitative flux values for the reactions within glycolysis and gluconeogenesis. 13cflux.net Such analyses are crucial for understanding metabolic adaptations in various physiological and pathological states. nih.gov

Table 1: Key Glycolytic and Gluconeogenic Intermediates Tracked by ¹³C-Labeled Tracers

| Intermediate | Pathway(s) | Role in Flux Analysis |

| Glucose-6-phosphate | Glycolysis, Gluconeogenesis, Pentose Phosphate Pathway | A central hub, its labeling pattern reveals the initial distribution of the tracer. csic.es |

| Fructose-6-phosphate | Glycolysis, Gluconeogenesis, Pentose Phosphate Pathway | A key intermediate whose labeling helps to distinguish between glycolytic and PPP fluxes. wikipathways.org |

| Pyruvate | Glycolysis, Gluconeogenesis, TCA Cycle | A critical branch point, its isotopomer distribution provides insights into the fate of glucose carbon. nih.gov |

| Lactate | Glycolysis, Fermentation | An end product of anaerobic glycolysis, its labeling reflects glycolytic activity. researchgate.net |

The pentose phosphate pathway (PPP) runs parallel to glycolysis and is vital for producing NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. csic.eswikipathways.org Tracing studies with ¹³C-labeled substrates are fundamental to determining the flux through the PPP and its two major branches: the oxidative and non-oxidative phases. mdpi.com

By analyzing the labeling patterns of PPP intermediates and downstream metabolites, it is possible to calculate the PPP split ratio, which is the fraction of glucose that enters the PPP versus glycolysis. nih.gov For example, specific labeling patterns in pentose phosphates like ribose-5-phosphate (B1218738) and xylulose-5-phosphate, as well as in reconstituted hexose (B10828440) phosphates, can elucidate the relative activities of the oxidative and non-oxidative branches. csic.eswikipathways.org Hyperpolarized δ-[1-¹³C]gluconolactone has been developed as a probe to specifically monitor flux through the oxidative portion of the PPP. nih.gov

Table 2: Research Findings on Pentose Phosphate Pathway Analysis

| Tracer Used | Biological System | Key Finding |

| [U-¹³C]gluconate | Penicillium chrysogenum | Provided a direct and accurate determination of the PPP split ratio. nih.gov |

| [1,2-¹³C]glucose | Saccharomyces cerevisiae | Revealed higher flux through the PPP in certain yeast strains. researchgate.net |

| Hyperpolarized δ-[1-¹³C]gluconolactone | Isolated mouse livers | Demonstrated the ability to detect changes in PPP flux in response to oxidative stress. nih.gov |

| [U-¹³C]glucose and [U-¹³C]fructose | Mouse liver | Showed that glucose-6-phosphate generated via glucokinase is preferentially used by the PPP. csic.es |

The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, oxidizing acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy. Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthetic purposes. ¹³C-labeled tracers are essential for quantifying the fluxes through the TCA cycle and anaplerosis. nih.govnih.gov

When this compound is metabolized, the ¹³C label is incorporated into acetyl-CoA, which then enters the TCA cycle. By analyzing the isotopomer distribution in TCA cycle intermediates such as citrate, succinate, and malate, researchers can determine the relative contributions of different substrates to the acetyl-CoA pool and quantify the rates of TCA cycle reactions. researchgate.netuc.pt Furthermore, the labeling patterns of amino acids like glutamate, which are in equilibrium with TCA cycle intermediates, provide additional insights into cycle activity. nih.gov This approach allows for the measurement of both the oxidative and anaplerotic fluxes, offering a comprehensive view of mitochondrial metabolism. nih.gov

Pentose Phosphate Pathway Interrogations and Branching Ratios [4, 5, 8, 9]

Quantitative Metabolomics Utilizing Labeled Talose for Absolute Flux Measurements

Quantitative metabolomics aims to measure the absolute concentrations and fluxes of metabolites within a biological system. nih.govshimadzu.com The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of this field, enabling accurate and precise quantification. mdpi.com

Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes labeled compounds to correct for sample loss during preparation and for variations in instrument response. researchgate.net By adding a known amount of this compound to a biological sample, the endogenous, unlabeled talose and its downstream metabolites can be quantified by comparing the signal intensities of the labeled and unlabeled species. researchgate.net

This approach, combined with dynamic labeling experiments where the incorporation of the tracer is measured over time, allows for the calculation of absolute metabolic fluxes. nih.gov These flux measurements provide a direct readout of the physiological state of the cell and are invaluable for systems biology and metabolic engineering. 13cflux.net

Isotope Tracing in Defined Biological Systems for Pathway Mapping

Isotope tracing with compounds like this compound is a fundamental tool for mapping metabolic pathways in a variety of defined biological systems. osti.govresearchgate.net By following the path of the isotopic label, novel metabolic routes can be discovered, and the connectivity of known pathways can be confirmed. d-nb.info

In the field of microbial biotechnology, understanding and optimizing metabolic pathways is crucial for improving the production of valuable chemicals and biofuels. acs.orgresearchgate.net ¹³C-Metabolic Flux Analysis (¹³C-MFA) is widely used to investigate the metabolism of microorganisms like bacteria and yeast. nih.govresearchgate.net

By culturing microbes on a medium containing this compound, researchers can map the flow of carbon through the organism's metabolic network. This information is critical for identifying metabolic bottlenecks, elucidating the effects of genetic modifications, and designing strains with improved production capabilities. nih.govresearchgate.net For example, isotope tracing can reveal the relative fluxes through competing pathways, such as glycolysis and the phosphoketolase pathway in fungi, providing targets for metabolic engineering. nih.gov This approach has been applied to a wide range of fermentation processes, contributing to the development of more efficient and sustainable bioproduction systems. nih.gov

Mammalian Cell Culture Metabolomics

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolomics in mammalian cell culture. neurolipidomics.com By introducing this labeled sugar into the culture medium, researchers can trace the metabolic fate of the incorporated heavy isotopes. nih.gov This technique, known as stable isotope tracing, offers a dynamic view of metabolic pathways and allows for the quantification of metabolic fluxes—the rate of turnover of metabolites. nih.govnih.gov

While D-(+)-Talose is not a primary carbon source for most mammalian cells, its metabolism can be informative about the activity of certain enzymes with broad substrate specificity. openaccessjournals.com For example, enzymes of the Leloir pathway, which primarily metabolize galactose, might also process talose at a lower efficiency. Tracking the labeled atoms from this compound can help elucidate the activity of such alternative pathways in specific physiological or pathological states, like in cancer cells which often display altered metabolic phenotypes. nih.gov

The incorporation of ¹³C and deuterium (B1214612) from this compound into intracellular metabolites is monitored over time using techniques like mass spectrometry or NMR spectroscopy. creative-proteomics.com This allows for the determination of both relative and absolute rates of various metabolic reactions. The appearance of the isotopic labels in intermediates of glycolysis or the pentose phosphate pathway would serve as direct evidence of talose entering these central carbon metabolism routes. nih.gov This information is vital for understanding cellular responses to various nutrients or therapeutic interventions and for identifying potential drug targets. openaccessjournals.com

A critical aspect of these studies is the sample preparation, particularly the method used to stop all enzymatic activity, a process known as quenching. A direct quenching method that avoids cell detachment by trypsinization has been shown to be more rapid and effective, retaining a significantly higher amount of metabolites compared to conventional methods. researchgate.net

Table 1: Key applications of this compound in Mammalian Cell Culture Metabolomics

| Application | Research Focus | Analytical Technique |

|---|---|---|

| Pathway Activity | Elucidating the activity of alternative sugar metabolism pathways. | Mass Spectrometry, NMR |

| Metabolic Phenotyping | Characterizing the metabolic differences in disease models (e.g., cancer). | Isotope Tracing |

| Drug Discovery | Identifying novel therapeutic targets by observing metabolic shifts. | Metabolomic Analysis |

Plant Biosynthesis and Carbon Partitioning

In plant biology, stable isotope tracers are crucial for dissecting intricate metabolic networks, including the synthesis of primary and secondary metabolites and the distribution of carbon resources. frontiersin.org While D-glucose and D-fructose are the main sugars in most plants, introducing a labeled rare sugar like this compound can be a powerful tool to investigate the specificity of sugar transporters and metabolic enzymes.

By supplying this compound to plant tissues, researchers can follow its uptake, transport, and subsequent metabolic conversion. The journey of the labeled carbon and deuterium can be tracked as they are integrated into structural components like cell wall polysaccharides or into specialized secondary metabolites such as terpenoids, phenolics, and alkaloids. nih.gov This provides a window into how plants allocate carbon for growth, defense, and reproduction. For instance, understanding the partitioning of carbon between sucrose (B13894) and fiber is a key area of research. frontiersin.org

Such studies can reveal if talose is converted to other sugars and enters central carbon metabolism. The distribution of the ¹³C and deuterium labels in metabolites like starch and sucrose would illuminate the active pathways. frontiersin.org This is particularly useful for studying carbon partitioning between different plant organs, such as from source leaves to sink tissues like fruits. A deeper understanding of these processes is fundamental for enhancing crop yield and nutritional value. The combination of isotopic labeling with mass spectrometry imaging (MSI) allows for the in situ analysis of metabolic flux, providing spatial information on metabolic activities within tissues like developing embryos. nih.gov

Ex Vivo Tissue and Organ Metabolism Studies

Ex vivo studies, where tissues or organs are kept viable outside the body, bridge the gap between in vitro cell culture and in vivo animal research. frontiersin.org Using this compound in ex vivo systems, such as a perfused liver or kidney, allows for in-depth metabolic analysis under controlled, near-physiological conditions. nih.govepo.org

In this setup, this compound is added to the perfusion medium, and its metabolic fate is tracked within the tissue and the outflowing liquid. mdpi.com This enables the study of organ-specific metabolism. For instance, in a perfused liver, researchers can quantify the uptake and metabolism of talose by hepatocytes. nih.gov The detection of labeled glucose, lactate, or glycogen (B147801) in the liver tissue or perfusate provides quantitative data on the rates of pathways like gluconeogenesis. nih.gov Recent studies have successfully applied ¹³C isotope tracing and metabolic flux analysis to intact human liver tissue slices cultured ex vivo, demonstrating that these tissues retain key physiological and metabolic functions for several days. nih.gov

These experiments are vital for understanding the metabolic capacities of organs and how they are impacted by disease or drugs. frontiersin.org For example, studying this compound metabolism in a perfused kidney can provide insights into renal metabolic pathways. researchgate.net

Advanced Spectroscopic and Mass Spectrometric Techniques for Flux Measurement

13C-NMR Metabolomics for Positional Isomer Resolution

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for metabolic flux analysis because it can resolve positional isomers (isotopomers) of labeled metabolites. frontiersin.org When a ¹³C-labeled substrate such as this compound is metabolized, the ¹³C label can be incorporated into various positions within the carbon backbones of downstream products. ¹³C-NMR can distinguish between these different isotopomers, offering detailed information about the specific reaction pathways that were active. frontiersin.org

The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local chemical environment, allowing for the identification of the labeled carbon atom's position. researchgate.net Furthermore, ¹³C-¹³C spin-spin coupling patterns can reveal which carbon atoms are adjacent, providing invaluable information for tracing the biosynthesis of the carbon skeleton. nih.gov Two-dimensional NMR experiments like ¹³C-¹H HSQC are particularly powerful for resolving crowded spectra and identifying metabolites and their isomeric states. acs.org For example, if this compound is metabolized via glycolysis, the position of the ¹³C label in key products like pyruvate and lactate can pinpoint the specific enzymatic reactions involved, a level of detail crucial for accurate metabolic flux modeling. frontiersin.org

Table 2: Comparison of NMR Techniques for Positional Isomer Resolution

| NMR Technique | Information Provided | Advantage |

|---|---|---|

| 1D ¹³C NMR | Chemical shifts indicating labeled positions. | Direct detection of ¹³C. |

| 2D ¹³C-¹³C INADEQUATE | Direct ¹³C-¹³C connectivity. | Unambiguous structural information. researchgate.net |

High-Resolution Mass Spectrometry-Based Fluxomics for Isotopologue Distribution Analysis

High-resolution mass spectrometry (HRMS) is a central tool in metabolic flux analysis due to its high sensitivity, speed, and ability to determine the distribution of isotopologues (molecules differing only in their isotopic composition). mdpi.comsciencesconf.org When cells or tissues are incubated with this compound, the labeled atoms are incorporated into various metabolites, causing a measurable mass shift. nih.gov HRMS accurately measures these shifts and determines the relative abundance of each isotopologue. frontiersin.org

This isotopologue distribution data provides a wealth of information about metabolic pathway activity. nih.gov For instance, the pattern of labeled carbons in a metabolite can reveal the relative contributions of different pathways to its synthesis. osti.gov When combined with separation techniques like liquid chromatography (LC) or gas chromatography (GC), HRMS can analyze a vast range of metabolites in a single experiment, offering a comprehensive snapshot of cellular metabolism. nih.gov The high mass accuracy of instruments like Orbitrap or FT-ICR is crucial for resolving overlapping isotopologues, especially in complex molecules like lipids. nih.gov This makes HRMS-based fluxomics a powerful method for studying metabolic reprogramming in disease and identifying new therapeutic targets. mdpi.com

Computational Modeling and Network Analysis of Isotope Tracing Data

The complex datasets generated from stable isotope tracing experiments with NMR and mass spectrometry require sophisticated computational tools for interpretation. nih.govnih.gov Computational modeling and network analysis are essential for translating raw labeling data into meaningful biological insights, such as quantitative metabolic flux maps. utah.edu

Isotope tracing data, including positional isotopomer information from ¹³C-NMR and mass isotopologue distributions from MS, serve as inputs for metabolic models. sci-hub.se These models are comprised of a network of biochemical reactions representing the metabolic system being studied. osti.gov By employing mathematical algorithms like metabolic flux analysis (MFA), researchers can estimate the rates of individual reactions in the network that best fit the observed labeling patterns. mdpi.comresearchgate.net This process often involves iterative refinement, where the model is adjusted to achieve the best global fit for flux estimation. utah.edu

These computational approaches enable the construction of detailed models of cellular metabolism, providing a systems-level understanding of how cells respond to various stimuli. frontiersin.org For example, analyzing flux maps from experiments with this compound can identify key metabolic nodes and pathways altered in disease states, leading to new therapeutic strategies. creative-proteomics.com More recently, machine learning frameworks are being developed to streamline the quantification of metabolic fluxes from isotope tracing data, making the analysis faster and more accessible. biorxiv.org

Enzymatic Mechanism and Substrate Specificity Investigations with Labeled Talose

Probing Glycosyltransferase Activity and Specificity Using D-(+)-Talose-13C,d1 as a Substrate

Glycosyltransferases (GTs) are a crucial class of enzymes that catalyze the formation of glycosidic bonds, fundamental to the synthesis of oligosaccharides and glycoconjugates. doi.orgsigmaaldrich.com The use of this compound as a substrate analog enables detailed investigations into the activity and specificity of these enzymes. By monitoring the transfer of the labeled talose moiety, researchers can elucidate the stereochemical course of the reaction and map the acceptor substrate preferences. sigmaaldrich.com While GTs were once thought to adhere to a strict "one enzyme-one linkage" rule, subsequent studies have shown they can often accept various sugar donors and acceptors, a flexibility that can be explored using labeled analogs like this compound. sigmaaldrich.com

Kinetic Isotope Effects (KIEs) in Enzymatic Glycosylation Reactions

Kinetic Isotope Effects (KIEs) are a sensitive probe of the transition state of a chemical reaction. google.com By replacing an atom with its heavier isotope, such as using this compound, researchers can measure the change in the reaction rate. libretexts.org This change, or lack thereof, provides critical information about bond-breaking and bond-forming events in the rate-determining step of the enzymatic glycosylation. google.com

Primary 13C KIEs, where the isotopic label is at the anomeric carbon directly involved in the glycosidic bond formation, are particularly informative. nih.gov A significant KIE suggests that the cleavage of the bond to the anomeric carbon is part of the rate-limiting step. Conversely, a KIE near unity might indicate that other steps, such as substrate binding or product release, are rate-limiting. For instance, studies on glycosylation reactions have utilized natural abundance 13C KIE measurements to distinguish between associative and dissociative transition states. nih.govnih.gov

Enzyme Active Site Mapping and Ligand Binding Dynamics

Isotopically labeled substrates like this compound are invaluable for mapping the active sites of enzymes and understanding the dynamics of ligand binding. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the chemical environment of the 13C and deuterium (B1214612) labels upon binding to the enzyme. Changes in the chemical shifts and relaxation rates of these nuclei provide information about the proximity of the substrate to specific amino acid residues within the active site. nih.govacs.org This allows for a detailed reconstruction of the substrate's binding orientation and the key interactions that govern recognition and catalysis. Furthermore, these methods can reveal dynamic processes within the enzyme-substrate complex, such as conformational changes that occur during the catalytic cycle. nih.govtru.ca

Epimerase and Isomerase Mechanisms Affecting Talose Interconversions

Epimerases and isomerases are enzymes that catalyze the interconversion of sugars. creative-enzymes.com For example, cellobiose (B7769950) 2-epimerase can convert D-galactose to the rare sugar D-talose. mdpi.com The use of this compound can help elucidate the mechanisms of these enzymes. By tracking the fate of the isotopic labels, researchers can determine the specific atoms involved in the catalytic process and infer the nature of the reaction intermediates. For instance, some epimerases are known to proceed through a deprotonation-reprotonation mechanism involving an enolate intermediate. creative-enzymes.com The position of the deuterium label in this compound can be strategically chosen to probe this type of mechanism. L-ribose isomerase has also been shown to convert D-tagatose to D-talose. nih.gov

Characterization of Carbohydrate-Active Enzymes (CAZymes) Utilizing Labeled Substrates

The Carbohydrate-Active enZymes (CAZymes) database classifies enzymes involved in carbohydrate metabolism based on their amino acid sequences. frontiersin.orgnih.gov This classification includes glycoside hydrolases, glycosyltransferases, polysaccharide lyases, and carbohydrate esterases. doi.orgfrontiersin.org The use of isotopically labeled substrates like this compound is a powerful approach for the functional characterization of newly discovered or poorly understood CAZymes. nih.gov By incubating the enzyme with the labeled substrate and analyzing the products, researchers can determine the enzyme's specific activity and substrate preferences. nih.gov This is particularly valuable in the context of complex microbial communities where numerous CAZymes may be present. frontiersin.orgnih.gov

Investigating Allosteric Regulation and Conformational Changes in Enzymes Induced by Isotopic Substrate Binding

Allosteric regulation, where binding of a molecule at one site affects the activity at another site, is a key mechanism for controlling enzyme function. tru.ca The binding of an isotopic substrate analog like this compound can be used to investigate these allosteric effects. researchgate.net While the isotopic substitution itself is a subtle change, it can in some cases be sufficient to perturb the enzyme's conformational equilibrium and reveal allosteric coupling between different parts of the protein. mdpi.com Techniques like NMR and X-ray crystallography can be used to detect these subtle conformational changes induced by the binding of the labeled substrate, providing insights into the allosteric communication pathways within the enzyme. nih.gov

Development of Sensitive Enzyme Assays Employing Isotopic Labeling for Mechanistic Elucidation

The development of sensitive and specific enzyme assays is crucial for understanding enzyme mechanisms. wikipedia.org Isotopic labeling with substrates like this compound enables the development of highly sensitive assays based on mass spectrometry or NMR. nih.gov These methods can directly measure the conversion of the labeled substrate to the product, even in complex biological mixtures. cortecnet.com Radiometric assays, which use radioactive isotopes, are another highly sensitive method for measuring enzyme activity. wikipedia.org The use of stable isotopes, as in this compound, offers the advantage of avoiding the hazards associated with radioactivity. These sensitive assays are instrumental in determining kinetic parameters and elucidating detailed reaction mechanisms.

Structural and Conformational Elucidation of Glycoconjugates Using D + Talose 13c,d1

Biosynthesis and Incorporation of Labeled Talose into Complex Oligosaccharides and Glycoproteins

The foundation of using D-(+)-Talose-13C,d1 as a structural probe lies in its successful incorporation into cellular glycoconjugates. This is primarily achieved through metabolic labeling, where cells are cultured in media containing the isotopically labeled monosaccharide precursor. nih.govrsc.org Cellular biosynthetic pathways can then utilize this exogenous sugar, incorporating it into growing oligosaccharide chains on proteins and lipids. nih.govoup.com

While cells have preferred sugars like glucose and mannose, studies have shown that exogenous monosaccharides can be taken up and integrated into glycan biosynthesis. oup.com The efficiency of incorporation depends on the cell type and the specific metabolic pathways available. rsc.orgoup.com For instance, in studies using ¹³C-labeled glucose, the label is distributed throughout various monosaccharide units within the resulting glycoproteins, demonstrating the interconnectedness of sugar metabolism. rsc.org By supplying this compound, researchers can trace its specific metabolic fate and pinpoint its location within complex glycans. This method is crucial for producing glycoproteins and oligosaccharides that are "primed" for detailed analysis by NMR and mass spectrometry. researchgate.netniph.go.jp

Advanced 13C- and 1H/2H-NMR Spectroscopy for Glycan Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of molecules in solution. acs.orgjove.com The use of isotopically labeled glycans, such as those containing this compound, significantly enhances the power of NMR for glycan analysis. niph.go.jpzenodo.org The ¹³C label provides a sensitive and unambiguous signal, overcoming the low natural abundance of this isotope and improving spectral resolution. niph.go.jpnih.gov The deuterium (B1214612) at the anomeric position simplifies the ¹H spectrum by removing the corresponding proton signal and its couplings, which can help in assigning neighboring resonances.

In solution, glycans are not static structures but exist as a dynamic equilibrium of different conformations. researchgate.netresearchgate.net Solution-state NMR is uniquely suited to characterize this dynamic behavior. nih.gov For glycoconjugates containing this compound, the ¹³C label at the anomeric carbon (C1) serves as a key reporter.

Linkage Analysis: The chemical shift of the anomeric ¹³C nucleus is highly sensitive to its environment, including the type of glycosidic linkage (e.g., α or β) and the identity of the adjacent sugar residue. acs.org Heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, directly link the ¹³C nucleus to attached protons, but in the case of this compound, the absence of the H1 proton simplifies the local spectral region. Long-range experiments (e.g., HMBC) can then be used to establish correlations between the anomeric carbon and protons on the neighboring sugar residue, definitively identifying the linkage position.

Conformational Dynamics: The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons. researchgate.netnih.gov In a complex containing labeled talose, NOEs between protons on adjacent residues can define the preferred orientation around the glycosidic bond. nih.gov While the d1 label removes the H1 proton, NOEs involving other protons on the talose ring (H2, H3, etc.) can still be measured to map its spatial proximity to other parts of the glycan or a binding protein. nih.gov The combination of ¹³C- and ²H-labeling can also facilitate the measurement of scalar coupling constants across the glycosidic bond, which provide critical information on dihedral angles that define the glycan's 3D shape. researchgate.net

Table 1: Representative NMR Applications Using Isotope-Labeled Sugars

| NMR Technique | Information Gained | Role of Isotope Label (e.g., this compound) |

| ¹H-¹³C HSQC | Correlation of carbons to attached protons. | Provides a highly resolved signal for the labeled C1 position, simplifying assignment. nih.gov |

| ¹H-¹³C HMBC | Long-range (2-3 bond) C-H correlations. | Establishes connectivity across the glycosidic linkage to identify linkage position. zenodo.org |

| ¹³C-edited NOESY | Through-space proximity between specific protons. | Defines the 3D conformation and inter-residue orientations by measuring distances involving the labeled residue. nih.govnih.gov |

| J-coupling Analysis | Dihedral angles across covalent bonds. | Double labeling (¹³C, ²H) can simplify spectra to allow measurement of key inter-residue coupling constants for precise angle determination. researchgate.net |

While solution NMR is powerful, many glycoconjugates function within or on the surface of cell membranes, a far from liquid environment. nih.gov Solid-state NMR (ssNMR) is capable of providing high-resolution structural information on non-crystalline, immobile, or very large biological assemblies. nih.govsigmaaldrich.com

By incorporating this compound into glycoproteins embedded in a lipid bilayer, ssNMR can be used to study their structure in a more native context. nih.govacs.org Uniform ¹³C labeling is a common strategy in ssNMR to enable distance measurements through ¹³C-¹³C correlation experiments. sigmaaldrich.comresearchgate.net The specific ¹³C label in this compound acts as a spectral anchor, simplifying the crowded spectra and allowing researchers to focus on the conformation and interactions of that specific residue within the larger, complex environment of the cell surface. acs.org Techniques like Magic-Angle-Spinning (MAS) are essential to average out anisotropic interactions and achieve solution-like spectral resolution. nih.gov

Solution-State NMR for Conformational Dynamics and Inter-residue Linkage Analysis [6, 26, 27]

Mass Spectrometry-Based Fragmentation Analysis for Glycan Sequencing with Isotopic Tags

Mass spectrometry (MS) is a cornerstone of glycomics, providing rapid and sensitive analysis of glycan composition and sequence. oup.comnih.gov Isotopic labeling, including with this compound, adds a powerful quantitative and qualitative dimension to MS analysis. oup.comnih.gov

During tandem MS (MS/MS), a specific glycan ion is isolated and fragmented. The resulting fragment ions provide sequence and linkage information. nih.govethz.ch The presence of the this compound tag is invaluable here:

Any fragment ion that retains the labeled talose residue will exhibit the characteristic mass shift.

Fragments that have lost the labeled talose will appear at their normal, unlabeled mass.

This pattern allows for unambiguous determination of the labeled residue's position within the glycan sequence. nih.govnih.gov This is especially useful for distinguishing between isomers, a major challenge in glycan analysis. ethz.ch Methods like Glycan Reductive Isotope Labeling (GRIL) use ¹³C-tags at the reducing end to enable relative quantification and aid in structural analysis. nih.gov The metabolic incorporation of this compound serves a similar purpose but places the label internally, providing complementary information about the glycan's structure from biosynthesis onward.

Table 2: Example of Fragmentation Analysis with a Labeled Talose

| Parent Ion (Hypothetical) | Fragment Type | Fragment Contains Labeled Talose? | Expected Observation |

| Hex-Hex-Tal(¹³C,d1) -HexNAc | Y-ion (cleavage at Tal -HexNAc) | Yes | Fragment appears with isotopic mass shift. |

| Hex-Hex-Tal(¹³C,d1) -HexNAc | B-ion (cleavage at Hex-Tal ) | No | Fragment appears at its natural mass. |

| Hex-Hex-Tal(¹³C,d1) -HexNAc | Cross-ring cleavage of Talose | Yes | Diagnostic fragments of the talose ring will be mass-shifted. ethz.ch |

Investigating Carbohydrate-Protein and Carbohydrate-Lipid Interactions Through Labeled Probes

Understanding how glycans interact with proteins (like lectins) and lipids is fundamental to biology. jove.com Isotope-labeled probes like this compound are exceptional tools for dissecting these interactions at an atomic level.

NMR-based methods are particularly powerful. In Saturation Transfer Difference (STD-NMR), the protein receptor is selectively irradiated. This saturation is transferred via the Nuclear Overhauser Effect to the protons of a bound ligand. jove.com By observing which ligand signals receive this saturation, one can map the "binding epitope"—the part of the glycan in direct contact with the protein. jove.com Using a glycan containing this compound, the absence of the H1 proton signal simplifies this region of the spectrum, while the ¹³C label can be used in heteronuclear experiments to confirm the identity of the interacting residue. zenodo.org

Similarly, ¹³C chemical shift perturbation studies can be performed. Upon binding to a protein or inserting into a lipid membrane, the electronic environment of the ¹³C-labeled talose carbon will change, causing a shift in its NMR resonance frequency. nih.gov Tracking these changes provides direct evidence of interaction at that specific site.

Applications in Glycan Array Development and High-Throughput Binding Assays

Glycan arrays are a high-throughput technology used to screen the binding specificity of lectins, antibodies, and whole cells against a library of different carbohydrate structures. researchgate.netacs.org These arrays consist of various glycans immobilized on a surface, which are then interrogated with a fluorescently labeled protein or vice versa. researchgate.net

The incorporation of this compound into glycans destined for these arrays can offer novel detection and validation strategies. While fluorescence is the common readout, mass spectrometry can also be used to analyze binding events on surfaces, a technique known as SAMDI-MS (Self-Assembled Monolayers for Desorption/Ionization Mass Spectrometry). northwestern.edu In this context, the unique mass of the isotopically labeled glycan would provide a label-free, unambiguous signal to confirm its identity on the array and quantify binding. northwestern.edu

Furthermore, in solution-based high-throughput screening assays, such as fluorescence polarization (FP), a fluorescently labeled glycan probe competes with unlabeled test compounds for binding to a protein receptor. rsc.org Synthesizing a fluorescent version of a glycan containing this compound could create a multi-modal probe, allowing for both FP screening and subsequent detailed NMR or MS validation of the binding interactions of the "hit" compounds. rsc.orgnih.gov

Development and Validation of Advanced Analytical Methods Employing D + Talose 13c,d1

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Talose and Related Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest metrological quality in quantitative analysis. ptb.denih.gov The use of an isotopically labeled analog of the analyte, such as D-(+)-Talose-13C,d1, is central to the IDMS workflow. isolife.nl This labeled compound is chemically almost identical to the natural D-(+)-Talose, ensuring they behave similarly during sample preparation, separation, and ionization. ptb.de

The core principle of IDMS involves adding a known amount of this compound (the "spike") to a sample containing an unknown amount of endogenous D-(+)-Talose (the "analyte"). epa.gov After allowing the spike and analyte to equilibrate, the mixture is processed and analyzed by mass spectrometry. The instrument measures the ratio of the labeled to the unlabeled form. Since the amount of added spike is known, the initial concentration of the native analyte in the sample can be calculated with high accuracy. epa.gov

A key advantage of IDMS is its ability to correct for analyte loss during sample preparation and for variations in instrument response. ptb.deepa.gov Because the labeled internal standard experiences the same physical and chemical effects as the native analyte, the final measured isotope ratio remains unaffected by these procedural inconsistencies. isolife.nl This makes IDMS particularly valuable for quantifying low-abundance metabolites like the rare sugar talose in complex matrices such as plasma, urine, or cell extracts, where significant sample cleanup is often required. ptb.de The use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification in metabolomics and other quantitative biological studies. isolife.nlmdpi.com

Development of Hyphenated Chromatographic (LC, GC) and Electrophoretic (CE) Separation Methods for Labeled Carbohydrates

The analysis of carbohydrates, including isotopically labeled variants like this compound, presents unique challenges due to their high polarity, structural similarity, and lack of a strong chromophore for UV detection. thermofisher.com To overcome these issues, hyphenated techniques that couple a separation method with mass spectrometry (MS) are indispensable.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for separating carbohydrates. researchgate.net Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and High-Performance Anion-Exchange Chromatography (HPAE-C) are particularly well-suited for polar compounds. thermofisher.commdpi.com HPAE-C, often paired with Pulsed Amperometric Detection (PAD), can separate and detect underivatized carbohydrates with high resolution and sensitivity. thermofisher.comchromatographyonline.com When coupled with MS, these LC methods allow for the separation of isomeric sugars and their labeled counterparts before detection, providing both quantification and structural confirmation. escholarship.orgoup.com The use of this compound as an internal standard in LC-MS workflows helps to correct for matrix effects and variations in ionization efficiency, which are common challenges in complex samples. isolife.nl

Gas Chromatography (GC): Gas chromatography, especially when coupled with MS (GC-MS), offers excellent separation efficiency for volatile compounds. However, carbohydrates are non-volatile and must be chemically modified through derivatization before analysis. masonaco.orgajrsp.com Common derivatization methods include trimethylsilylation (TMS) or acetylation, which increase the volatility of the sugars. masonaco.orgnih.gov An oximation step is often included prior to silylation to reduce the number of isomeric peaks that form for each sugar, simplifying the resulting chromatogram. restek.com The addition of a labeled standard like this compound, which undergoes the same derivatization reactions, is crucial for accurate quantification by GC-MS, as it accounts for variability in reaction efficiency and sample loss. masonaco.org

Capillary Electrophoresis (CE): Capillary electrophoresis separates molecules based on their charge-to-size ratio and has emerged as a high-resolution technique for carbohydrate analysis. sciex.jpnih.gov To analyze neutral sugars like talose, they can be derivatized with a charged, fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonate (APTS). nih.govmdpi.com This labeling imparts both a charge for electrophoretic migration and a fluorophore for highly sensitive detection. researchgate.net When CE is coupled with MS, it provides an orthogonal separation mechanism to chromatography, offering a powerful platform for analyzing complex carbohydrate mixtures and their isotopically labeled standards. researchgate.net

The table below summarizes key aspects of these hyphenated techniques for labeled carbohydrate analysis.

| Technique | Principle | Sample Preparation | Advantages | Challenges |

| LC-MS | Separation based on polarity/ion exchange, detected by mass. thermofisher.comoup.com | Often minimal; derivatization can be used to improve sensitivity. escholarship.orgacs.org | High sensitivity and specificity; suitable for non-volatile compounds. escholarship.org | Potential for ion suppression/enhancement from matrix. oup.com |

| GC-MS | Separation based on volatility and column interaction, detected by mass. masonaco.org | Required derivatization (e.g., silylation, acetylation) to increase volatility. nih.govrestek.com | Excellent chromatographic resolution for complex mixtures. masonaco.org | Derivatization can be complex and may introduce variability. restek.com |

| CE-MS | Separation based on charge-to-size ratio in an electric field, detected by mass. nih.govresearchgate.net | Required derivatization with a charged tag for neutral sugars. mdpi.com | High separation efficiency; very small sample volume needed. researchgate.net | Lower loading capacity compared to LC; sensitivity can be an issue. researchgate.net |

Validation of Metabolomics Workflows Using this compound as an Internal Standard

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. The accuracy and reliability of these complex workflows are paramount. The use of stable isotope-labeled internal standards, such as this compound, is fundamental to the validation process. isolife.nluab.edu

During method validation, this compound can be spiked into a sample matrix to assess key performance characteristics of the analytical workflow. These include:

Accuracy and Recovery: By adding a known quantity of the labeled standard to samples and controls, analysts can determine the efficiency of the extraction and sample preparation process. The measured amount versus the known added amount provides a direct measure of recovery.

Precision and Repeatability: Analyzing multiple replicates of a sample spiked with this compound allows for the calculation of the relative standard deviation (RSD), which indicates the precision or repeatability of the entire workflow, from sample preparation to final measurement. mdpi.com

Linearity and Limit of Quantification (LOQ): A calibration curve can be constructed using varying concentrations of the native analyte against a fixed concentration of this compound. This helps to establish the linear range of the assay and determine the lowest concentration that can be reliably quantified (LOQ). acs.org

Matrix Effects: In LC-MS-based metabolomics, components of the biological matrix can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since this compound co-elutes with its unlabeled counterpart and experiences the same matrix effects, its consistent signal can be used to normalize the signal of the native analyte, thereby correcting for these interferences. isolife.nloup.com

By integrating labeled standards into the validation process, researchers can ensure that their metabolomics workflows are robust, reproducible, and generate high-quality, quantifiable data suitable for biological interpretation. uab.eduacs.org

Inter-Laboratory Comparison and Standardization of Analytical Protocols for Labeled Carbohydrate Analysis

To ensure that analytical results are comparable and reproducible across different laboratories and platforms, inter-laboratory comparisons (ILCs), also known as proficiency tests or ring trials, are essential. oup.comeuropa.eu These studies are crucial for standardizing analytical protocols for labeled carbohydrate analysis.

In a typical ILC for carbohydrate analysis, a central organizing body distributes identical, well-characterized samples (e.g., honey, plasma) to multiple participating laboratories. oup.comresearchgate.net Some of these samples may be spiked with known quantities of labeled standards like this compound. Each laboratory analyzes the samples using their own established methods or a commonly agreed-upon protocol. oup.com

The results are then collected and statistically analyzed to assess the performance of both the individual laboratories and the method itself. europa.eueuropa.eu Key metrics evaluated include:

Repeatability (RSDr): The precision of measurements within a single laboratory. oup.com

Reproducibility (RSDR): The precision of measurements between different laboratories. oup.comresearchgate.net

Z-scores: A statistical measure indicating how far an individual laboratory's result deviates from the consensus value, used to assess proficiency. europa.eueuropa.eu

An ILC involving 14 laboratories analyzing sugars in honey by LC-IRMS demonstrated the suitability of the technique for determining carbon isotope ratios with sufficient precision for conformity assessments. oup.comresearchgate.net The study highlighted the method's fitness for purpose but also pointed to the need for further guidance on certain aspects of the analysis. europa.eu Using common, well-characterized labeled standards like this compound in such trials would be invaluable for harmonizing protocols and ensuring that different analytical platforms can produce equivalent results for labeled carbohydrate quantification. The establishment of standardized methods and reference materials is a key goal for achieving broad comparability in metabolomics and food authenticity testing. nih.gov

The table below shows example precision data from an ILC for sugar analysis, illustrating the typical outputs of such a study.

| Analyte Class | Repeatability (RSDr) | Reproducibility (RSDR) |

| Monosaccharides | 0.3% - 0.5% | 0.8% - 1.8% |

| Disaccharides | 0.3% - 1.0% | 1.0% - 1.5% |

| Trisaccharides | 0.7% - 2.8% | 1.4% - 2.8% |

| Data adapted from an inter-laboratory comparison of LC-IRMS for sugar analysis in honey. oup.com |

Optimization of Sample Preparation and Derivatization Techniques for Isotopic Analysis

The quality of results from isotopic analysis is heavily dependent on the upstream sample preparation and, where necessary, derivatization steps. semanticscholar.org Optimization of these procedures is critical to ensure high recovery, minimize isotopic fractionation, and produce stable derivatives suitable for analysis.

Sample Preparation: The goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and concentrate it for analysis. For carbohydrate analysis from complex matrices like marine sediment or fermentation broth, this can involve multiple steps such as acid hydrolysis (to release monosaccharides from polymers), neutralization, and purification via solid-phase extraction (SPE) or column chromatography. mdpi.comsemanticscholar.org Throughout this process, it is crucial to select methods that yield the highest recovery of the analyte. semanticscholar.org Using a labeled standard like this compound from the very first step helps to track and correct for any losses during this multi-step procedure. isolife.nl Researchers have systematically evaluated different extraction protocols to maximize analyte recovery while minimizing matrix components. mdpi.com

Derivatization: For GC-MS analysis, derivatization is mandatory to make carbohydrates volatile. ajrsp.com The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable product with favorable mass spectrometric properties. nih.gov Common methods include the formation of trimethylsilyl (B98337) (TMS) ethers or alditol acetates. masonaco.orgrestek.com

Optimization of derivatization involves several factors:

Reagent Choice: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for silylation. nih.govresearchgate.net

Reaction Conditions: Temperature and reaction time must be carefully optimized to ensure the reaction goes to completion without degrading the analyte. For example, a common method involves heating at 70°C for 30-60 minutes. restek.com

Solvent: The choice of solvent, often pyridine, is important as it must fully dissolve the carbohydrates to allow for an efficient reaction. ajrsp.com

Minimizing Isotopic Fractionation: It is essential to verify that the derivatization process itself does not cause significant isotopic fractionation (i.e., does not discriminate between the light and heavy isotopes), which could bias the final quantitative result. copernicus.org

The development of optimized and validated sample preparation and derivatization protocols is a prerequisite for accurate and reliable isotopic analysis of carbohydrates using advanced analytical platforms. nih.govsemanticscholar.org

D + Talose 13c,d1 As a Precursor in the Synthesis of Complex Labeled Biological Probes

Synthesis of Labeled Nucleotide Sugars for Glycosyltransferase Research (e.g., UDP-Talose-13C,d1)

The synthesis of isotopically labeled nucleotide sugars, such as UDP-Talose-13C,d1, is fundamental for investigating the function and specificity of glycosyltransferases (GTs). mdpi.com These enzymes are pivotal in the biosynthesis of oligosaccharides and glycoconjugates by transferring a sugar moiety from a nucleotide sugar donor to an acceptor molecule. mdpi.comnih.gov By using UDP-Talose-13C,d1, researchers can monitor the enzymatic transfer of the labeled talose unit to various acceptor substrates, providing insights into the catalytic mechanisms and substrate preferences of GTs. mdpi.comnih.gov

UDP-glycosyltransferases (UGTs) are a major family of GTs that utilize UDP-sugars like UDP-glucose and UDP-galactose. mdpi.com The study of UGTs can be advanced by employing labeled analogs like UDP-Talose-13C,d1 to explore their promiscuity and potential for synthesizing novel glycans. mdpi.com High-throughput screening methods can be coupled with the use of such labeled donors to rapidly assess the substrate scope of different UGTs. mdpi.com

| Enzyme Class | Donor Substrate Example | Acceptor Molecule Types | Research Application of Labeled Analog |

| Glycosyltransferases (GTs) | UDP-Talose-13C,d1 | Saccharides, Proteins, Lipids | Elucidating catalytic mechanisms and substrate specificity. mdpi.comnih.gov |

| UDP-Glycosyltransferases (UGTs) | UDP-Talose-13C,d1 | Secondary metabolites, Xenobiotics | Discovering novel enzymatic activities and engineering new biosynthetic pathways. mdpi.comfrontiersin.org |

The synthesis of these labeled nucleotide sugars can be achieved through chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions to efficiently produce complex molecules. researchgate.net This strategy allows for the precise introduction of the isotopic label into the talose moiety before its activation as a nucleotide sugar.

Preparation of Isotopically Labeled Glycolipids and Glycoproteins for Membrane and Signaling Studies

Isotopically labeled glycolipids and glycoproteins are invaluable tools for studying their roles in cell membrane structure, function, and cellular signaling. The incorporation of D-(+)-Talose-13C,d1 into these complex biomolecules enables their detection and characterization in biological systems. Metabolic labeling studies, where cells are fed with isotopically labeled precursors, have been instrumental in understanding the synthesis and trafficking of glycolipids. researchgate.net

The synthesis of labeled glycosphingolipids can be achieved through methods like catalytic addition of tritium, and similar principles can be applied for incorporating carbon-13 and deuterium (B1214612) labels. nih.gov These labeled molecules can then be used to study their interactions within membranes and their roles in cellular processes. nih.gov For instance, labeled glycolipids can be used as probes to investigate their association with specific membrane proteins. google.com

| Labeled Biomolecule | Research Area | Information Gained from Labeling |

| Glycolipids | Membrane Biology | Localization and lateral organization within membranes. nih.gov |

| Glycoproteins | Cell Signaling | Interactions with receptors and other signaling molecules. |

| Glycosphingolipids | Immunology | Recognition by immune cells and role in immune responses. nih.gov |

Chemoenzymatic Routes to Complex Labeled Oligosaccharides and Polysaccharides

The synthesis of structurally defined oligosaccharides and polysaccharides is a significant challenge in carbohydrate chemistry. nih.gov Chemoenzymatic methods, which leverage the specificity of enzymes for key bond formations, have emerged as powerful strategies for constructing these complex molecules. nih.govnih.gov The use of this compound as a precursor allows for the creation of isotopically labeled oligosaccharides and polysaccharides, which are essential for studying their biological functions. nih.gov

These labeled glycans can serve as probes to understand carbohydrate-protein interactions, which are central to many biological recognition events. nih.gov For example, the synthesis of labeled O-antigens, which are components of the lipopolysaccharide (LPS) in Gram-negative bacteria, can aid in the development of molecular serotyping methods. researchgate.net

Creation of Reporter Probes for Advanced Biochemical Assays and Imaging (excluding human clinical imaging)

This compound is a precursor for creating reporter probes used in a variety of advanced biochemical assays and non-clinical imaging applications. acs.org The isotopic label allows for detection by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. acs.org These labeled probes can be designed to report on specific biological activities or the presence of certain molecules.

For instance, trehalose (B1683222) analogs, which can be synthesized from talose precursors, have been developed as probes to study mycobacterial metabolism and as potential diagnostic agents for mycobacterial infections in research settings. nih.govresearchgate.net The incorporation of both a fluorescent reporter and an isotopic label can create dual-modality probes for complementary detection methods. Furthermore, hyperpolarized NMR, a technique that dramatically enhances the NMR signal of certain isotopes like 13C and 15N, can be utilized with probes derived from this compound to enable highly sensitive detection of biological processes in real-time. nih.gov

Emerging Research Directions and Future Perspectives in Labeled Carbohydrate Science

The field of labeled carbohydrate science is rapidly evolving, driven by technological advancements and the increasing need to understand the complex roles of carbohydrates in biological systems. The use of isotopically labeled compounds, such as D-(+)-Talose-13C,d1, is at the forefront of this evolution, enabling researchers to trace metabolic pathways and elucidate molecular structures with unprecedented detail. This section explores the emerging research directions and future perspectives that are shaping the future of this dynamic field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.